molecular formula C15H15N5S B12265216 N-methyl-1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine

N-methyl-1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine

Cat. No.: B12265216
M. Wt: 297.4 g/mol
InChI Key: YALSGCDNFBGARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a complex organic compound that features a unique combination of pyridine, thiazole, and azetidine rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and thiazole intermediates, followed by their coupling with azetidine under specific conditions. Common reagents might include methylating agents, coupling reagents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to simpler amines or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine or thiazole rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized to ensure selectivity and yield.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce simpler amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a potential therapeutic agent.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine: can be compared with other compounds featuring pyridine, thiazole, and azetidine rings.

    Unique Features: Its unique combination of these rings may confer specific properties that are not present in other similar compounds.

List of Similar Compounds

  • This compound
  • This compound derivatives
  • Other pyridine-thiazole-azetidine compounds

Properties

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C15H15N5S/c1-19(15-18-12-8-16-7-5-13(12)21-15)11-9-20(10-11)14-4-2-3-6-17-14/h2-8,11H,9-10H2,1H3

InChI Key

YALSGCDNFBGARP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.